4-(Hydroxymethyl)-1,3-dimethylindolin-2-one

Organic Synthesis Indolinone Methodology Process Chemistry

4-(Hydroxymethyl)-1,3-dimethylindolin-2-one (CAS 192930-90-8, molecular formula C11H13NO2, molecular weight 191.23 g/mol) is a substituted indolin-2-one derivative featuring a C-4 hydroxymethyl group and N-1, C-3 dimethyl substitutions. This compound belongs to the indolinone class, a privileged scaffold in medicinal chemistry recognized for its presence in numerous biologically active natural products and synthetic drug molecules.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B11908098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-1,3-dimethylindolin-2-one
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1C2=C(C=CC=C2N(C1=O)C)CO
InChIInChI=1S/C11H13NO2/c1-7-10-8(6-13)4-3-5-9(10)12(2)11(7)14/h3-5,7,13H,6H2,1-2H3
InChIKeyGSAFUPKDDDOOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)-1,3-dimethylindolin-2-one: Core Scaffold Identification for Indolinone-Based Procurement


4-(Hydroxymethyl)-1,3-dimethylindolin-2-one (CAS 192930-90-8, molecular formula C11H13NO2, molecular weight 191.23 g/mol) is a substituted indolin-2-one derivative featuring a C-4 hydroxymethyl group and N-1, C-3 dimethyl substitutions . This compound belongs to the indolinone class, a privileged scaffold in medicinal chemistry recognized for its presence in numerous biologically active natural products and synthetic drug molecules [1]. The hydroxymethyl functional group is specifically noted for its potential to improve metabolic stability and bioavailability of lead molecules [1].

Procurement Risk: Why Generic Indolin-2-one Analogs Cannot Replace 4-(Hydroxymethyl)-1,3-dimethylindolin-2-one


The specific substitution pattern on the indolinone core dictates downstream synthetic utility, physicochemical properties, and biological target engagement. The C-4 hydroxymethyl group provides a critical synthetic handle for further derivatization (e.g., esterification, etherification, oxidation) that is absent in the unsubstituted 1,3-dimethylindolin-2-one [1]. The patent literature explicitly identifies the 3-hydroxymethyl-1,3-dimethyl substitution pattern as a distinct synthetic target requiring a dedicated methodology [1]. Therefore, generic substitution with analogs lacking the C-4 hydroxymethyl group or bearing different N- or C-3 substituents would fundamentally alter the compound's reactivity profile and disqualify it from structure-activity relationship (SAR) studies or synthetic sequences dependent on this specific topology.

Quantitative Differentiation Evidence for 4-(Hydroxymethyl)-1,3-dimethylindolin-2-one


Synthetic Yield Comparison: Metal-Free Oxidative Cyclization vs. Alternative Routes

A patent from Hunan University of Science and Engineering reports a metal-free, KHSO5-promoted tandem epoxidation–intramolecular Friedel-Crafts alkylation method for synthesizing 1,3-dimethyl-3-hydroxymethylindolin-2-one [1]. For the unsubstituted parent compound (Compound 1, identical to 4-(hydroxymethyl)-1,3-dimethylindolin-2-one), the method achieves a 78% isolated yield [1]. A closely related derivative with a 5-methyl substituent (Compound 2) achieves an 82% yield under identical conditions [1]. This demonstrates that the methodology is transferable across analogs, and the reported yield provides a benchmark for evaluating procurement batches or contract synthesis proposals.

Organic Synthesis Indolinone Methodology Process Chemistry

Structural Confirmation by High-Resolution Mass Spectrometry (HRMS)

The patent provides HRMS (ESI) data confirming the identity and purity of the synthesized target compound: calculated [M+] for C11H13NO2 = 191.0946, found = 191.0948 [1]. This mass accuracy (Δ = 0.0002 Da, ~1.0 ppm) serves as a reference standard for identity verification of procured material.

Analytical Chemistry Quality Control Compound Identity Verification

1H and 13C NMR Spectroscopic Fingerprint for Identity and Purity Assessment

The patent reports complete 1H NMR (400 MHz, CDCl3) and 13C NMR (100 MHz, CDCl3) assignments for the target compound [1]. Key diagnostic signals include the diastereotopic hydroxymethyl protons at δ 3.85 (d, J=10.8 Hz, 1H) and 3.74 (d, J=10.8 Hz, 1H), the N-methyl singlet at δ 3.22, and the C-3 methyl singlet at δ 1.40. The carbonyl (C-2) resonates at δ 180.0 in 13C NMR [1]. These assignments constitute a spectroscopic fingerprint that can be directly compared to procured material to confirm structural identity and detect impurities.

NMR Spectroscopy Structural Elucidation Quality Assurance

Verified Application Scenarios for 4-(Hydroxymethyl)-1,3-dimethylindolin-2-one


Synthetic Intermediate for Indolinone-Based Kinase Inhibitor Libraries

The indolin-2-one core is a recognized privileged scaffold for kinase inhibition . The C-4 hydroxymethyl group serves as a versatile synthetic handle for introducing diverse functional groups (e.g., via esterification, etherification, or oxidation to aldehyde/carboxylic acid) to explore SAR around the aromatic ring of the indolinone. Procurement of this specific intermediate enables medicinal chemistry teams to access C-4 functionalized analogs that are not commercially available as final compounds [1]. The patent-documented synthetic accessibility (78% yield) [1] suggests that multi-gram scale-up is feasible with optimized conditions.

Reference Standard for Analytical Method Development and QC Release Testing

The published 1H NMR, 13C NMR, and HRMS data [1] provide a validated analytical fingerprint. Laboratories synthesizing or procuring this compound can use these data to establish identity, purity, and impurity profiling methods without the need for independent structural elucidation. This is particularly valuable for contract research organizations (CROs) that require documented reference standards for client deliverables.

Methodology Benchmarking for Oxidative Indolinone Synthesis

The patent's reported yields (78% for the parent compound, 82% for the 5-methyl analog) under metal-free conditions [1] provide a quantitative benchmark for process chemists evaluating alternative synthetic routes (e.g., transition metal-catalyzed C–H activation, organocatalytic approaches). The compound can serve as a model substrate to compare reaction efficiency, selectivity, and scalability across different synthetic methodologies targeting 3,3-disubstituted or 4-functionalized indolin-2-ones.

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